Cas no 1416439-82-1 ((6,6-Dimethylmorpholin-2-yl)methanol hydrochloride)

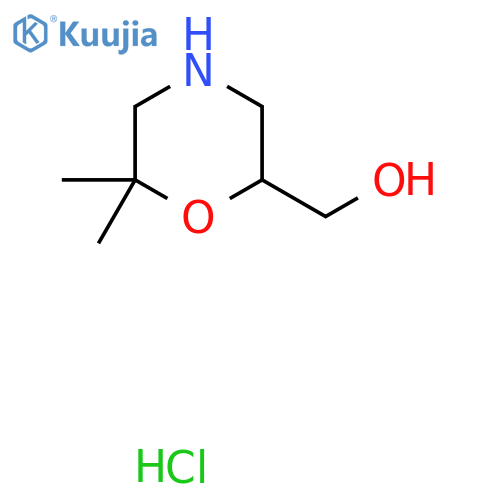

1416439-82-1 structure

商品名:(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

CAS番号:1416439-82-1

MF:C7H16ClNO2

メガワット:181.660441398621

MDL:MFCD22690361

CID:4597629

PubChem ID:71742814

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 化学的及び物理的性質

名前と識別子

-

- (6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL

- (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

- (6,6-dimethylmorpholin-2-yl)methanol;hydrochloride

- BCP33986

- SB45628

- SB45955

- 2-Morpholinemethanol,6,6-dimethyl-,HCl

- (6,6-Dimethylmorpholin-2-yl)methanolhydrochloride

- 1416439-82-1

- 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1)

- AS-39103

- AKOS027330665

- MFCD22690361

- EN300-257038

-

- MDL: MFCD22690361

- インチ: 1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H

- InChIKey: JIPQEJGQWAORNN-UHFFFAOYSA-N

- ほほえんだ: Cl.O1C(CO)CNCC1(C)C

計算された属性

- せいみつぶんしりょう: 181.0869564g/mol

- どういたいしつりょう: 181.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB447766-250 mg |

(6,6-Dimethylmorpholin-2-yl)methanol HCl; . |

1416439-82-1 | 250MG |

€518.20 | 2023-07-18 | ||

| eNovation Chemicals LLC | Y1235962-1g |

2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1) |

1416439-82-1 | 95% | 1g |

$795 | 2024-06-08 | |

| TRC | D461418-50mg |

(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride |

1416439-82-1 | 50mg |

$ 230.00 | 2022-06-05 | ||

| abcr | AB447766-1g |

(6,6-Dimethylmorpholin-2-yl)methanol HCl; . |

1416439-82-1 | 1g |

€1736.10 | 2025-02-20 | ||

| Enamine | EN300-257038-2.5g |

(6,6-dimethylmorpholin-2-yl)methanol hydrochloride |

1416439-82-1 | 95% | 2.5g |

$1654.0 | 2024-06-18 | |

| Alichem | A449037017-5g |

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride |

1416439-82-1 | 97% | 5g |

2,138.24 USD | 2021-06-15 | |

| TRC | D461418-10mg |

(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride |

1416439-82-1 | 10mg |

$ 70.00 | 2022-06-05 | ||

| abcr | AB447766-1 g |

(6,6-Dimethylmorpholin-2-yl)methanol HCl; . |

1416439-82-1 | 1g |

€1,213.80 | 2023-07-18 | ||

| Enamine | EN300-257038-5.0g |

(6,6-dimethylmorpholin-2-yl)methanol hydrochloride |

1416439-82-1 | 95% | 5.0g |

$2446.0 | 2024-06-18 | |

| eNovation Chemicals LLC | Y1235962-250mg |

2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1) |

1416439-82-1 | 95% | 250mg |

$330 | 2024-06-08 |

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

1416439-82-1 ((6,6-Dimethylmorpholin-2-yl)methanol hydrochloride) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1416439-82-1)(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):174.0/290.0/725.0